Hyocholic Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPMWHFRUGMUKF-KWXDGCAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862167 | |
| Record name | Hyocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547-75-1 | |
| Record name | Hyocholic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hyocholic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hyocholic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HYOCHOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H5H0Q47FL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Hyocholic Acid Action
Overview of UGT2B4 Function
Uridine 5′-Diphosphate-Glucuronosyltransferase (UGT2B4) is an enzyme critical for phase II biotransformation reactions. It facilitates the conjugation of lipophilic substrates with glucuronic acid, thereby increasing their water solubility and promoting their excretion via urine or bile. guidetopharmacology.orguni.lu UGT2B4 plays an essential role in the elimination and detoxification of various endogenous compounds, drugs, and xenobiotics. uni.lu Its primary substrates include hyodeoxycholic acid (HDCA) and catechol-estrogens, and it also glucuronidates endogenous estrogen hormones such as estradiol (B170435) and estriol. guidetopharmacology.orguni.lumetabolomicsworkbench.org UGT2B4 is predominantly expressed in the human liver but is also found in various extrahepatic tissues, including the duodenum, jejunum, and ileum of the small intestine. guidetopharmacology.orgmetabolomicsworkbench.orgfishersci.atciteab.com
Regulation by Nuclear Receptors
The expression and activity of UGT2B4 are subject to regulation by key nuclear receptors, which integrate metabolic signals to control bile acid homeostasis.
Farnesoid X Receptor (FXR): The expression of UGT2B4 is upregulated by the farnesoid X receptor (FXR), a nuclear receptor that is activated by bile acids. guidetopharmacology.orgciteab.comlipidmaps.org This induction of UGT2B4 by activated FXR serves as a crucial negative feedback control mechanism for FXR activity, contributing to the detection, conjugation, and subsequent elimination of potentially toxic bile acids. guidetopharmacology.orgciteab.com A specific bile acid response element (B4-BARE) has been identified within the UGT2B4 promoter, to which FXR binds, further substantiating this regulatory pathway. citeab.com
Peroxisome Proliferator-Activated Receptor alpha (PPARα): Peroxisome proliferator-activated receptor alpha (PPARα) also plays a significant role in inducing the hepatic expression of UGT2B4. citeab.comwikipedia.org Studies have shown that incubation of human hepatocytes or hepatoblastoma cell lines (HepG2 and Huh7 cells) with synthetic PPARα agonists, such such as fenofibric acid or Wy 14643, results in an increase in UGT2B4 mRNA levels. wikipedia.orguni.lu This suggests that PPARα agonists can influence the catabolism of cytotoxic bile acids. wikipedia.org Furthermore, research indicates that FXR and PPARα may cooperatively regulate UGT2B4 expression. uni.lu
Relationship with Hyocholic Acid Glucuronidation
While UGT2B4 is a major enzyme responsible for the glucuronidation of hyodeoxycholic acid (HDCA), a secondary bile acid derived from this compound, its direct role in the glucuronidation of this compound itself appears to be limited. Immunoinhibition studies using human liver microsomes have shown that antibodies specific to UGT2B4, which effectively inhibit hyodeoxycholic acid 6-O-glucuronidation activity, had no effect on activities toward other bile acids, specifically including this compound. citeab.comwikipedia.org This suggests that UGT2B4 does not directly glucuronidate this compound in this context. However, this compound 6-glucuronide (HCA-6G) is found among the most abundant bile acid glucuronides in human serum, and its levels can increase following PPARα activation. uni.lu This implies that while UGT2B4 is induced by PPARα, other UGT isoforms or indirect mechanisms may be responsible for the formation of HCA-6G.
Interindividual Variation in UGT2B4 Activity
The catalytic activity of UGT2B4 exhibits interindividual variation, particularly in extrahepatic tissues. Studies analyzing UDP-glucuronosyltransferase activity in human small intestinal duodenal samples have revealed a notable 7-fold interindividual variation in hyodeoxycholic acid glucuronidation, a process primarily catalyzed by UGT2B4 and UGT2B7. fishersci.atsigmaaldrich.com This contrasts with the limited variation observed in the presence of 4-methylumbelliferone, a substrate glucuronidated by many UGT1A and UGT2B gene products. fishersci.atsigmaaldrich.com In contrast, hepatic expression of UGT gene transcripts, protein abundance, and catalytic activity generally show a total absence of polymorphic variation. fishersci.atsigmaaldrich.com This tissue-specific and interindividual polymorphic regulation of UGT genes in the small intestine is considered a molecular biological determinant contributing to prehepatic drug and xenobiotic metabolism in humans. fishersci.atsigmaaldrich.com
Table 1: Interindividual Variation in Hyodeoxycholic Acid Glucuronidation
| Tissue Type | Substrate | Primary UGTs Involved | Interindividual Variation (Fold) | Reference |
| Small Intestine (Duodenum) | Hyodeoxycholic acid glucuronidation | UGT2B4, UGT2B7 | 7 | fishersci.atsigmaaldrich.com |
| Liver | Hyodeoxycholic acid glucuronidation | UGT2B4, UGT2B7 | Limited/Absent | fishersci.atsigmaaldrich.com |
Role of Hyocholic Acid in Disease Pathophysiology
Metabolic Syndrome and Glucose Dysmetabolism
Hyocholic acid species are increasingly recognized for their involvement in the complex interplay of metabolic processes, particularly concerning glucose regulation and the development of metabolic syndrome.
Studies have consistently demonstrated an inverse relationship between circulating levels of this compound species and the presence of obesity and diabetes. In a cohort of 1107 participants, lower serum concentrations of HCA species were significantly associated with both obesity and diabetes fishersci.ca. This observation was further validated in a separate cohort of 91 individuals, which also revealed lower levels of HCA species in the feces of pre-diabetic individuals fishersci.ca.
The predictive capacity of HCA species for future metabolic health has also been highlighted. Serum HCA levels have been identified as strong predictors for the development of metabolic disorders over periods of 5 and 10 years fishersci.ca. Furthermore, an increase in serum HCA levels has been observed in patients following gastric bypass surgery, correlating with the remission of diabetes two years post-surgery fishersci.ca. These findings suggest that higher levels of HCA species are negatively associated with the progression of obesity and metabolic syndrome nih.gov.
Table 1: Association of this compound Species with Metabolic Status
| Metabolic Status Group | HCA Species Levels (Serum) | HCA Species Levels (Feces) | Reference |
| Healthy Lean | Higher | Higher | fishersci.ca |
| Healthy Overweight/Obese | Lower | - | fishersci.ca |
| Prediabetes | - | Lower | fishersci.ca |
| Overweight/Obese with T2DM | Lower | Lower | fishersci.ca |
Research indicates a clear correlation between this compound species and key glycemic and insulin (B600854) markers. HCA species have been shown to inversely correlate with body mass index (BMI), fasting glucose levels, post-load glucose levels, insulin levels, and insulin resistance as measured by HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) fishersci.ca. This suggests a direct link between HCA species concentrations and the regulation of glucose metabolism fishersci.ca.
This compound species play a crucial role in maintaining glucose homeostasis and may offer protection against the development of Type 2 Diabetes Mellitus (T2DM) fishersci.ca. The mechanism involves their unique interaction with key bile acid receptors. HCA has been shown to improve serum fasting GLP-1 secretion and glucose homeostasis in diabetic mouse models, demonstrating a more significant effect than tauroursodeoxycholic acid uni.lu.
This beneficial impact is mediated by HCA's ability to simultaneously activate the G protein-coupled bile acid receptor (TGR5) and inhibit the farnesoid X receptor (FXR) in enteroendocrine cells, leading to increased GLP-1 production and secretion nih.govuni.lu. This dual action is considered a distinct mechanism not observed with other bile acid species nih.gov. Activation of TGR5 is known to enhance glucose tolerance and insulin sensitivity by stimulating GLP-1 secretion nih.gov. Furthermore, hyodeoxycholic acid (HDCA), a derivative of HCA, has been shown to improve oral glucose tolerance and insulin sensitivity in mouse models of NAFLD, and can regulate TGR5 and FXR through a GLP-1-dependent mechanism to improve glucose homeostasis. Impaired bile acid homeostasis, which can involve decreased HCA levels, is associated with disrupted energy metabolism and reduced insulin sensitivity.
Table 2: Mechanisms of this compound in Glucose Homeostasis
| Mechanism | Effect on Glucose Homeostasis/Insulin Sensitivity | Key Receptors/Hormones Involved | Reference |
| HCA Administration | Improved serum fasting GLP-1 secretion and glucose homeostasis | GLP-1 | uni.lu |
| TGR5 Activation | Enhanced glucose tolerance and insulin sensitivity | GLP-1 | nih.gov |
| FXR Inhibition | Upregulation of GLP-1 production and secretion | GLP-1 | nih.gov |
| HDCA Supplementation | Improved oral glucose tolerance and insulin sensitivity | TGR5, FXR, GLP-1 |
Non-alcoholic Fatty Liver Disease (NAFLD) and Metabolic Dysfunction-Associated Fatty Liver Disease (MAFLD)
This compound species, particularly hyodeoxycholic acid, exhibit significant potential in ameliorating the pathological features of NAFLD and MAFLD, which are characterized by excessive hepatic fat accumulation, inflammation, and steatosis.
Hyodeoxycholic acid (HDCA) has demonstrated the ability to reduce fat accumulation in the liver. In mouse models of NAFLD, oral administration of HDCA for eight weeks significantly reduced excessive lipid droplets and improved liver weight. This effect is partly attributed to HDCA's role in activating fatty acid oxidation in the liver, a process that is dependent on peroxisome proliferator-activated receptor α (PPARα). Mechanistically, HDCA facilitates the nuclear localization of PPARα by directly interacting with the RAN protein, thereby disrupting its normal nucleus-cytoplasm shuttling.
Table 3: Impact of Hyodeoxycholic Acid on Hepatic Fat Accumulation
| Intervention | Effect on Hepatic Fat | Mechanism/Associated Factors | Reference |
| HDCA Oral Administration | Markedly reduced excessive lipid droplets and liver weight | Activation of hepatic PPARα, inhibition of intestinal FXR, upregulation of hepatic CYP7B1, increased Parabacteroides distasonis |
It is important to note that HDCA's therapeutic effects on NAFLD are not primarily through direct targeting of liver cells. Instead, its beneficial actions are largely mediated by inducing alterations in the gut microbiota. HDCA reshapes the gut microbiome by promoting the growth of beneficial bacteria like Parabacteroides distasonis, which in turn regulates fatty acid metabolism and hepatic bile acid synthesis pathways. This modulation of the gut-liver axis is crucial, as bile acid signaling, influenced by the gut microbiota, plays a significant role in regulating hepatic inflammation. HCA species also contribute to reducing cytotoxicity and improving the gut microbiome nih.gov.
Table 4: Impact of Hyodeoxycholic Acid on Liver Inflammation and Steatosis
| Intervention | Effect on Liver Inflammation/Steatosis | Mechanism/Associated Factors | Reference |
| HDCA Treatment | Improved hepatic inflammation, reduced serum AST and ALT | Modulation of gut microbiota, increased Parabacteroides distasonis, regulation of fatty acid metabolism and hepatic bile acid synthesis pathways |
Cholestatic Liver Diseases
Cholestatic liver diseases are characterized by impaired bile flow, leading to the accumulation of bile acids in the liver and their subsequent spill-over into systemic circulation nih.govclinicsinoncology.com. The profile of bile acids, including this compound, is significantly altered in these conditions.
Association with Altered Bile Acid Profiles in Cholestasis
In patients with cholestatic liver diseases, total and individual bile acid concentrations in the blood are elevated clinicsinoncology.com. Specifically, the percentage of primary bile acids, such as cholic acid, chenodeoxycholic acid, and this compound, is markedly higher compared to healthy individuals, while the percentage of secondary bile acids, like lithocholic acid and deoxycholic acid, is significantly lower clinicsinoncology.com.
Table 1: Hydrophobicity Indices of Total Bile Acids in Cholestasis bioline.org.brresearchgate.net
| Group | Hydrophobicity Index (min) |
| Healthy Controls | 13.69 ± 0.77 |
| ABCB11-mutated Patients | 11.89 ± 1.07 |
| Undiagnosed Cholestasis Patients | 11.46 ± 1.07 |
In neonates with cholestasis, altered bile acid profiles are observed, characterized by less abundant bile acid stereoisomers and impaired bile acid deconjugation medscape.com. Ursodeoxycholic acid (UDCA) treatment, a common therapy for intrahepatic cholestasis, has been shown to reduce bile acid content in the fetal compartment and restore placental transfer to the mother in cases of maternal-fetal cholestasis lipidmaps.org. While UDCA administration itself does not statistically increase this compound levels, healthy individuals and patients in the recovery phase of illness often exhibit higher levels of trihydroxy bile acids after UDCA treatment nih.gov.
Role in Hepatic Bile Acid Detoxification Capacity
The liver plays a critical role in detoxifying accumulated bile acids during cholestasis to mitigate liver injury nih.gov. Cytochrome P450 3A4 (CYP3A4) is a key enzyme in human hepatic detoxification, facilitating hydrophilic modifications, particularly 6α-hydroxylation, which leads to the biosynthesis of this compound nih.govmolbiolcell.orgnih.gov. This conversion renders bile acids more hydrophilic and less toxic nih.gov.
Bile acid glucuronidation is another crucial detoxification pathway that enhances the hydrophilicity of bile acids, making them more readily excreted and thereby reducing bile acid-induced liver injury nih.gov. This compound-6-glucuronide (HCA-6G) and hyodeoxycholic acid-6-glucuronide (HDCA-6G) are among the most abundant bile acid glucuronides found in the serum of non-cholestatic adults and patients with cholestatic conditions like primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC), as well as in the urine of individuals with biliary obstruction nih.gov. The peroxisome proliferator-activated receptor alpha (PPARα) has been identified as a potential therapeutic target, as it transactivates UDP-glucuronosyltransferase (UGT) enzymes involved in bile acid glucuronidation, promoting bile acid detoxification in cholestatic liver diseases nih.gov. This compound itself exhibits low toxicity against human hepatoma HepG2 cells nih.gov. The alterations in unusual trihydroxy bile acids in urine are linked to changes in hepatic bile acid detoxification capacity, suggesting that HCA can serve as an indicator of hepatic detoxification nih.gov.
Cardiovascular Disease Manifestations
Emerging research highlights the significant connection between bile acid profiles, metabolic disorders, and cardiovascular health, with this compound playing a notable role.
Linkages Between Metabolic Disorders and Cardiovascular Outcomes
Lower levels of beneficial bile acids, including this compound (HCA), are associated with metabolic disorders and cardiovascular diseases (CVDs) wikipedia.orgfrontiersin.org. Reduced HCA levels have been linked to hyperglycemia and insulin resistance in experimental models wikipedia.org. Conversely, interventions that increase HCA levels, such as gastric bypass surgery or dietary modifications, have demonstrated improvements in glucose regulation and cardiovascular outcomes wikipedia.orgfrontiersin.org.
This compound species have been identified as strong predictors of metabolic abnormalities. Studies involving large cohorts have shown that lower HCA levels in serum and fecal samples are associated with obesity, pre-diabetes, and diabetes nih.govnih.gov. For instance, in a cohort of 1107 individuals, both obesity and diabetes were linked to decreased serum HCA concentrations. Furthermore, serum HCA levels increased significantly in patients undergoing gastric bypass surgery for obesity or diabetes, and these elevated levels could predict diabetes remission two years post-surgery frontiersin.orgnih.gov. These findings were consistently replicated in independent prospective cohorts, where serum HCA species were strong predictors for metabolic disorders over 5 and 10-year follow-up periods frontiersin.orgnih.gov.
Table 2: Association of this compound Levels with Metabolic Status nih.govfrontiersin.orgnih.gov
| Metabolic Status | HCA Levels (Serum/Fecal) |
| Obesity | Lower |
| Pre-diabetes | Lower |
| Diabetes | Lower |
| Post-Gastric Bypass Surgery | Increased |
In diabetic mouse models, administration of HCA significantly improved serum fasting glucagon-like peptide-1 (GLP-1) secretion and glucose homeostasis. This effect is attributed to HCA's unique mechanism of simultaneously activating the G-protein-coupled bile acid receptor TGR5 and inhibiting the farnesoid X receptor (FXR) frontiersin.org. Additionally, decreased HCA levels have been shown to induce elevated blood glucose in a transgenic porcine model of metabolic disease wikipedia.orgfrontiersin.org. Bile acids, including HCA, are crucial regulators within the metabolic network, influencing lipid digestion and absorption, and are considered potential therapeutic targets for metabolic disorders, given that cardiac dysfunction is associated with abnormal bile acid metabolic pathways wikipedia.org.
Gastrointestinal Malignancies
Bile acids have been implicated in the pathogenesis of various gastrointestinal malignancies, including colorectal cancer.
Colorectal Cancer Pathogenesis (specifically for HDCA, as a derivative)
Colorectal cancer (CRC) is a complex disease driven by a series of genetic and epigenetic alterations that transform normal colonic epithelium into adenocarcinoma. While various molecular pathways, such as chromosomal instability (CIN), microsatellite instability (MSI), and CpG island methylator phenotype (CIMP), contribute to CRC development, the role of specific bile acid derivatives like hyodeoxycholic acid (HDCA) has gained attention.
Hyodeoxycholic acid (HDCA), a secondary bile acid produced by gut bacteria from lithocholic acid, has been investigated for its potential role in colorectal cancer pathogenesis. Recent research indicates that HDCA can significantly inhibit the proliferative capacity of colorectal cancer cells nih.gov. This antitumor effect is primarily mediated through the activation of the Farnesoid X Receptor (FXR) nih.gov.
HDCA's activation of FXR leads to the suppression of the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) signaling pathway nih.gov. A negative correlation between FXR and EREG expression has been observed in CRC tissue samples nih.gov. In vivo animal studies have further confirmed that HDCA inhibits CRC proliferation without causing hepatotoxicity, suggesting a potential therapeutic strategy for improving CRC prognosis by targeting the FXR/EREG/EGFR axis nih.govfrontiersin.org.
Table 3: Mechanism of HDCA in Colorectal Cancer Proliferation nih.gov
| Action of HDCA | Molecular Target | Downstream Effect | Outcome on CRC Cells |
| Activates | Farnesoid X Receptor (FXR) | Suppresses EREG/EGFR pathway | Inhibits proliferation |
It is important to note that while some hydrophobic secondary bile acids have been associated with liver carcinogenesis and hepatotoxicity, HDCA's specific role in CRC appears to be inhibitory through the described molecular pathway nih.gov.
Gastric Cancer Biomarker Potential
This compound (HCA), a bile acid primarily found in pigs but also present in low concentrations in humans, has garnered attention for its potential role as a biomarker in various health conditions, including gastric cancer (GC). nih.gov Recent metabolomics studies have investigated the alterations in the bile acid pool in patients with gastric cancer, identifying specific bile acid species, including this compound, as promising non-invasive diagnostic markers.
A comprehensive metabolomics study aimed at identifying potential biomarkers for the early screening of gastric cancer involved a cohort of 280 participants, including individuals with gastric cancer, benign gastric lesions (BGL), and healthy controls. The research revealed significant alterations in the circulating bile acid (BA) pool in GC patients.
A diagnostic panel comprising six specific bile acids or their ratios, which notably included this compound species (HCA and hyodeoxycholic acid/lithocholic acid ratio), was developed using a random forest machine algorithm. This panel demonstrated high accuracy in diagnosing gastric cancer. In the discovery cohort (n=180), the panel achieved an Area Under the Curve (AUC) of 1 (95% Confidence Interval [CI]: 1.00-1.00) for GC detection. This high diagnostic performance was validated in an independent cohort (n=78), where the panel yielded an AUC of 0.98 (95% CI: 0.93-1.00).
Furthermore, the diagnostic panel exhibited strong capabilities in identifying early gastric cancer (EGC). For EGC, the AUC was 1 (95% CI: 0.999-1.00) in the discovery cohort and 0.94 (95% CI: 0.83-1.00) in the validation cohort. The panel also proved effective in differentiating between gastric cancer and benign gastric lesions, showing an AUC of 0.873 (95% CI: 0.812-0.934), with a specificity of 100% for this differential diagnosis, although the sensitivity for EGC was 55.6%. These findings suggest that alterations in serum bile acids, particularly those including this compound species, represent characteristic metabolic features of gastric cancer and hold promise as non-invasive biomarkers for early diagnosis and differential diagnosis.
Diagnostic Performance of Bile Acid Panel in Gastric Cancer
| Diagnostic Application | Cohort | N | AUC | 95% Confidence Interval |
| Gastric Cancer (GC) Diagnosis | Discovery | 180 | 1.00 | 1.00-1.00 |
| Gastric Cancer (GC) Diagnosis | Validation | 78 | 0.98 | 0.93-1.00 |
| Early Gastric Cancer (EGC) | Discovery | - | 1.00 | 0.999-1.00 |
| Early Gastric Cancer (EGC) | Validation | - | 0.94 | 0.83-1.00 |
| GC vs. Benign Gastric Lesions | - | - | 0.873 | 0.812-0.934 |
Interactions Between Hyocholic Acid and the Gut Microbiome
Remodeling of Intestinal Microbial Community Structure
Hyocholic acid and its microbially-derived metabolite, hyodeoxycholic acid (HDCA), can significantly alter the structure of the intestinal microbial community. nih.govfrontiersin.org The gut microbiota extensively modifies bile acids through processes like deconjugation, dehydrogenation, and 7α-dehydroxylation, which in turn shapes the microbial composition. nih.govfrontiersin.org
Studies in piglet models have demonstrated that administration of hyodeoxycholic acid (HDCA) leads to notable shifts in the gut microbiota. Specifically, HDCA treatment has been shown to significantly increase the abundance of beneficial bacteria such as Lactobacillus while decreasing the populations of Streptococcus and the family Erysipelotrichaceae. nih.govfrontiersin.orgresearchgate.net
The table below summarizes the observed changes in the relative abundance of specific gut microbiota in response to HDCA administration in a piglet model.
| Bacterial Taxon | Control Group (Relative Abundance) | HDCA-Treated Group (Relative Abundance) |
| Lactobacillus | 5.28% | 37.97% |
| Streptococcus | 38.65% | 28.34% |
| Erysipelotrichaceae | 17.15% | 0.35% |
This data is based on findings from studies in SPF piglets and illustrates the significant remodeling effect of HDCA on the gut microbial community. nih.govfrontiersin.orgresearchgate.net
Influence on Patterns of Reabsorbed Secondary Bile Acids
Administration of hyodeoxycholic acid (HDCA) has been shown to alter bile acid metabolism profiles. researchgate.net In animal models, HDCA treatment resulted in a decrease in primary bile acids and an increase in the total and secondary bile acids found in feces. researchgate.net Concurrently, a reduction in conjugated bile acids was observed in the serum. researchgate.net This suggests that HDCA can modulate the enzymatic activity of the gut microbiota responsible for bile acid transformations, thereby influencing the composition of the bile acid pool that is reabsorbed into circulation.
The following table outlines the general shifts in bile acid profiles following HDCA administration as observed in research studies.
| Bile Acid Category | Location | Observed Change |
| Primary Bile Acids | Feces | Decrease |
| Total Bile Acids | Feces | Increase |
| Secondary Bile Acids | Feces | Increase |
| Conjugated Bile Acids | Serum | Reduction |
Establishment of Gut Microbiota-Host Feedback Regulation Networks
The interactions between this compound, the gut microbiome, and the host are governed by complex feedback regulation networks. Bile acids, including this compound and its derivatives, act as signaling molecules that can activate host nuclear receptors, such as the farnesoid X receptor (FXR), which plays a crucial role in regulating bile acid synthesis and metabolism. nih.gov
Hyodeoxycholic acid (HDCA) has been identified as an inhibitor of intestinal FXR. researchgate.net By inhibiting FXR in the intestine, HDCA can influence the expression of genes involved in bile acid synthesis in the liver, demonstrating a key gut-liver axis feedback loop. researchgate.net For instance, HDCA administration has been associated with the downregulation of CYP7A1, a rate-limiting enzyme in bile acid synthesis, suggesting a feedback mechanism to control the size of the bile acid pool. nih.gov
Furthermore, HDCA can stimulate the Takeda G protein-coupled receptor 5 (TGR5), another important bile acid receptor. nih.govresearchgate.net Activation of TGR5 can lead to increased activity of glucagon-like peptide-1 receptor (GLP-1R), which has beneficial effects on host glucose metabolism. researchgate.net This highlights a "host-microbiota" synergistic mechanism where microbial metabolites of host-derived compounds regulate host physiology. nih.gov
Impact of Specific Probiotic Species (e.g., Parabacteroides distasonis)
Specific probiotic species can interact with this compound metabolism, contributing to its effects on the host. One such bacterium is Parabacteroides distasonis, a core member of the human gut microbiota. aginganddisease.org
Research has shown that treatment with hyodeoxycholic acid (HDCA) can lead to a significant increase in the abundance of Parabacteroides distasonis. researchgate.net This suggests that HDCA can create a favorable environment for the growth of this beneficial bacterium. Parabacteroides distasonis itself is involved in bile acid metabolism, possessing bile salt hydrolase (BSH) activity, which is the initial step in the conversion of conjugated primary bile acids to secondary bile acids. nih.gov
The interplay between HDCA and P. distasonis can have therapeutic implications. For example, increased levels of P. distasonis have been associated with the amelioration of hepatic fibrosis, partly through the modulation of intestinal bile acid metabolism and the inhibition of intestinal FXR signaling. nih.gov While P. distasonis is known to produce other secondary bile acids like lithocholic acid, its enrichment by HDCA points to a complex interaction that can influence host health. aginganddisease.org
Advanced Methodologies in Hyocholic Acid Research
In Vitro Cellular Models
In vitro cellular models provide controlled environments to investigate the direct effects of hyocholic acid on specific cell types involved in metabolic regulation.
Enteroendocrine cell lines, such as STC-1 and NCI-H716, are extensively utilized to study the impact of bile acids on the secretion of incretin (B1656795) hormones, particularly glucagon-like peptide-1 (GLP-1). HCA has been shown to significantly upregulate GLP-1 protein secretion and proglucagon gene transcription in both STC-1 and NCI-H716 cells. guidetopharmacology.orgfishersci.ca This effect is mediated by a unique dual mechanism involving the simultaneous activation of the G-protein-coupled bile acid receptor TGR5 and inhibition of the farnesoid X receptor (FXR). guidetopharmacology.orgfishersci.campg.denih.govfishersci.at Studies have demonstrated that HCA species act as agonists for TGR5, leading to increased cyclic adenosine (B11128) monophosphate (cAMP) production, which subsequently enhances GLP-1 secretion. fishersci.cafishersci.at Conversely, HCA species function as FXR antagonists in L-cells, reversing the inhibition of proglucagon transcription and downregulating the expression of small heterodimer partner (SHP), a downstream target of FXR. fishersci.ca This distinct signaling pathway differentiates HCA from other bile acid species. fishersci.campg.denih.gov
Table 1: Effects of this compound on Enteroendocrine Cell Lines
| Cell Line | HCA Concentration | Observed Effect | Mechanism | Citation |
| STC-1 | 25 and 50 μM | Upregulates GLP-1 protein secretion and proglucagon gene transcription. | Activates TGR5, inhibits FXR. | guidetopharmacology.orgfishersci.canih.gov |
| NCI-H716 | 25 and 50 μM | Upregulates GLP-1 protein secretion and proglucagon gene transcription. | Activates TGR5, inhibits FXR. | guidetopharmacology.orgfishersci.ca |
While bile acids are well-known regulators of hepatic lipid and glucose metabolism, detailed research findings specifically focusing on this compound's effects using in vitro hepatocyte cultures or human hepatoma cell lines like HepG2, within the context of metabolic disease mechanisms, were not prominently documented in the provided search results. Existing literature broadly discusses bile acid roles in liver metabolism, but specific, detailed studies on HCA in these particular in vitro liver models for metabolic disease research were not found.
In Vivo Animal Models for Metabolic Disease Studies
In vivo animal models are crucial for assessing the systemic effects of this compound and its potential as a therapeutic agent for metabolic disorders.
Table 2: Effects of this compound in Diabetic Mouse Models
| Model Type | Intervention | Key Metabolic Outcomes | Comparison | Citation |
| Diabetic Mouse Models (db/db, HFD+STZ) | HCA (100 mg/kg/day, p.o.) | Improved serum fasting GLP-1 secretion; improved glucose homeostasis; lower glucose levels; increased circulating active GLP-1 and fasting insulin (B600854). | More significant lowering of blood glucose and improved glucose tolerance compared to metformin (B114582) and TUDCA. | guidetopharmacology.orgfishersci.campg.denih.govctdbase.orgnih.govmims.com |
Pigs are particularly relevant models for studying HCA due to their natural resistance to T2DM, which is attributed to their high levels of this compound. nih.govwikipedia.orgfishersci.campg.denih.govmims.com Transgenic porcine models have been developed to investigate the role of HCA in metabolic diseases. For instance, studies using PIGinH11 pigs, established with a CRISPR/Cas9 system to knock-in genes like PNPLA3I148M, hIAPP, and GIPRdn, have revealed that decreased HCA levels are associated with elevated blood glucose and exacerbated insulin resistance. nih.govnih.govguidetopharmacology.orgmetabolomicsworkbench.orgnih.gov Conversely, HCA supplementation in pigs with hepatic bile acid depletion attenuated increased blood glucose levels and recovered GLP-1 secretion. nih.govguidetopharmacology.org These models underscore the critical role of HCA in maintaining glucose homeostasis in a large animal model highly relevant to human physiology. nih.govwikipedia.org
Table 3: Findings in Transgenic Porcine Models
| Model Type | Intervention/Observation | Key Metabolic Outcomes | Citation |
| Transgenic Porcine Model (e.g., PIGinH11) | Decreased HCA levels | Elevated blood glucose; exacerbated insulin resistance. | nih.govnih.govguidetopharmacology.orgmetabolomicsworkbench.orgnih.gov |
| BA Depletion Pigs | HCA supplementation | Attenuated increased blood glucose; recovered GLP-1 secretion. | nih.govguidetopharmacology.org |
To dissect the precise molecular mechanisms of HCA, receptor-specific knockout and activation mouse models are employed. Studies using TGR5 global knockout mice have confirmed that the absence of TGR5 impairs the postprandial GLP-1 response, emphasizing the necessity of intestinal HCA-TGR5 regulatory signaling for metabolic improvements. nih.govwikipedia.orgfishersci.campg.denih.gov Furthermore, research in models of intestinal FXR activation has shown that HCA exerts its beneficial effects by inhibiting FXR signaling. guidetopharmacology.orgfishersci.cafishersci.campg.denih.gov This unique dual mechanism, where HCA simultaneously activates TGR5 and inhibits FXR, is critical for its ability to promote GLP-1 production and secretion and improve glucose homeostasis. fishersci.cafishersci.campg.denih.govfishersci.at These targeted genetic models provide conclusive evidence for the specific receptor-mediated actions of this compound. fishersci.campg.denih.gov
Table 4: Insights from Receptor-Specific Mouse Models
| Model Type | Intervention/Observation | Key Mechanistic Findings | Citation |
| TGR5 Global Knockout Mice | Absence of gut microbiota-mediated HCA production | Impaired TGR5-induced postprandial GLP-1 response. | nih.govwikipedia.org |
| TGR5 Global Knockout Mice | HCA administration | HCA-induced insulin secretion and hypoglycemic effects abolished. | mpg.de |
| Intestinal FXR Activation Mouse Models | HCA administration | Inhibition of FXR signaling (e.g., reversal of effects upon fexaramine (B1672613) administration). | guidetopharmacology.orgfishersci.cafishersci.campg.denih.govnih.gov |
Human Clinical Cohort Investigations
Human clinical cohort investigations are instrumental in establishing the clinical relevance of this compound (HCA) by observing its levels and associations with various health conditions in real-world populations. These studies employ diverse designs and analytical techniques to profile HCA across different biological matrices.
Cross-sectional and longitudinal prospective cohort designs have been extensively utilized to investigate the association between HCA levels and metabolic disorders in humans. For instance, studies involving large cohorts, such as the Shanghai Obesity Study (n = 1107 participants) and the Shanghai Diabetes Study (n = 132 and n = 207 participants), have demonstrated a consistent inverse relationship between serum HCA concentrations and conditions like obesity and type 2 diabetes nih.govhkbu.edu.hkresearchgate.netnih.gov.
Table 1: Association of Serum this compound Species with Metabolic Status in Human Cohorts
| Cohort Study | Number of Participants (n) | Metabolic Status | Serum HCA Levels | Reference |
| Shanghai Obesity Study | 1107 | Healthy Lean | Higher | nih.govhkbu.edu.hkresearchgate.netnih.gov |
| Healthy Obese | Lower | nih.govhkbu.edu.hkresearchgate.netnih.gov | ||
| Obese with Type 2 Diabetes | Significantly Lower | nih.govhkbu.edu.hkresearchgate.netnih.gov | ||
| Independent Prospective Cohorts | 132, 207 | Predictors for Metabolic Disorders | Strong Predictors over 5-10 years | nih.govresearchgate.netnih.gov |
Longitudinal prospective studies have further revealed that serum HCA species can serve as strong predictors for the future risk of developing metabolic abnormalities over periods of 5 to 10 years nih.govresearchgate.netnih.gov. Another cohort study (n = 91) validated these findings, specifically noting that individuals with pre-diabetes exhibited lower levels of HCA species in their feces nih.govresearchgate.netnih.gov.
The analysis of HCA profiles across different biological samples—serum, feces, and urine—provides a comprehensive view of its metabolism and distribution within the human body. HCA and its derivatives are detectable in human blood and urine nih.govnih.gov. Research indicates that lower serum concentrations of HCA species are significantly associated with obesity and diabetes nih.govhkbu.edu.hkresearchgate.netnih.gov. Similarly, lower levels of HCA species in feces have been observed in individuals with pre-diabetes nih.govresearchgate.netnih.gov. While urinary HCA levels have been profiled, their representation of the total bile acid pool is considered minor, which may introduce bias if not considered in conjunction with other sample types the-innovation.org.
Intervention studies, particularly those involving bariatric surgeries like gastric bypass, have provided compelling evidence for the dynamic changes in HCA levels and their correlation with metabolic improvements. In a study of 38 patients with obesity and diabetes who underwent gastric bypass surgery, serum HCA levels significantly increased post-operatively nih.govresearchgate.netthe-innovation.orgnih.govresearchgate.netresearchgate.net. This increase in serum HCA was found to predict the remission of diabetes two years after surgery nih.govresearchgate.netnih.govresearchgate.net.
Table 2: Changes in Serum this compound Levels Post-Gastric Bypass Surgery
| Intervention | Patient Cohort (n) | Outcome | Change in Serum HCA Levels | Reference |
| Gastric Bypass Surgery | 38 (obesity with T2DM) | Diabetes Remission | Significantly Increased | nih.govresearchgate.netnih.govresearchgate.netresearchgate.net |
| Sleeve Gastrectomy | Not specified (early weight loss) | Early Weight Loss Response | Increased, correlated with 3-month BMI change | sages.org |
Another intervention, sleeve gastrectomy, also led to an early and persistent post-prandial surge in hydrophilic, glycine-amidated HCA, which significantly correlated with the three-month weight loss response sages.org. These findings highlight the potential role of HCA as a mediator in the metabolic benefits observed after bariatric surgery.
Integrated Omics Technologies
Integrated omics technologies offer a holistic approach to understanding the complex biological pathways involving this compound by combining data from various molecular levels. This includes examining the gut microbiome and detailed metabolomic profiles.
The gut microbiome plays a critical role in the metabolism of bile acids, including the biotransformation of primary bile acids into secondary bile acids the-innovation.orgmedrxiv.orgresearchgate.netasm.org. Hyodeoxycholic acid (HDCA), a derivative of HCA, is primarily generated through the activity of gut microbiota nih.gov. Research indicates that lower levels of HDCA are associated with reduced relative abundances of specific gut microbes, such as those belonging to the genus Eubacterium, which are known to produce HDCA nih.gov.
Metagenomic sequencing analysis is a key tool in these investigations, allowing researchers to characterize the genetic potential and composition of the gut microbial community and its influence on bile acid profiles medrxiv.orgresearchgate.netasm.orgnih.gov. Studies suggest that HCA can actively remodel the structure of the gut microbiome, influencing the pattern of reabsorbed secondary bile acids and intestinal lipid uptake efficiency the-innovation.org. This dynamic interplay between HCA and the gut microbiota is crucial for maintaining intestinal health and regulating host metabolism the-innovation.orgnih.gov.
Glycolipidomics and targeted metabolomics, particularly utilizing techniques like Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS), are essential for the precise and quantitative analysis of HCA and its related metabolites. These hypothesis-driven approaches focus on a selected group of metabolites or lipids, providing sensitive and accurate measurements nih.govlcms.czlcms.cz.
UHPLC-MS/MS platforms are widely employed for the quantitative measurement of bile acids, including HCA, in various biological samples such as serum, feces, and liver tissue nih.govoup.comsci-hub.senih.govbiorxiv.org. This technology allows for the simultaneous quantification of numerous analytes with high sensitivity and robustness, even at low levels within complex biological matrices lcms.czlcms.czbiorxiv.org. The application of targeted metabolomics enables researchers to obtain in-depth measurements of key metabolites, aiding in the understanding of metabolic pathways and the identification of potential biomarkers for diagnostic and therapeutic applications nih.govlcms.cznih.gov. For instance, HCA has been identified as a potential marker in conditions like osteoporosis through targeted metabolomics nih.gov.
Proteomics and Transcriptomics for Molecular Pathway Elucidation
Transcriptomics Transcriptome analysis, particularly RNA sequencing (RNA-seq), is a powerful methodology employed to elucidate the molecular pathways influenced by this compound (HCA) by providing insights into global gene expression patterns dovepress.comresearchgate.netmdpi.com. Studies have utilized RNA-seq to identify differentially expressed genes (DEGs) in various tissues, such as the liver and small intestine, in response to HCA or its related metabolites like hyodeoxycholic acid (HDCA) dovepress.comresearchgate.netmdpi.com. For instance, a comprehensive analysis combining Liquid Chromatography-Mass Spectrometry (LC-MS) with transcriptome sequencing across different species revealed distinct mRNA expression patterns in liver and small intestine tissues, correlating gene expression with bile acid content researchgate.netmdpi.com. In a rat model, RNA-seq and Gene Set Enrichment Analysis (GSEA) demonstrated that HDCA treatment significantly influenced the expression of genes associated with primary bile acid synthesis and fatty acid degradation pathways dovepress.com. Specifically, HDCA reversed the expression of 133 differential genes in metabolic syndrome rats, indicating its role in modulating key metabolic processes dovepress.com.
Table 1: Key Transcriptomic Findings in this compound Research
| Research Focus | Methodology | Key Findings (Genes/Pathways Affected) | Citation |
| Bile Acid Metabolism & Gene Expression | LC-MS & Transcriptome Sequencing | Distinct mRNA expression patterns in liver and small intestine correlated with bile acid content across species. | researchgate.netmdpi.com |
| Metabolic Syndrome Intervention | RNA-seq & GSEA | HDCA influenced genes related to primary bile acid synthesis (e.g., FXR, CYP7A1, CYP7B1) and fatty acid degradation (e.g., PPARα, CPT1, CPT2, FABP1, HMGCS1, HMGCS2); reversed expression of 133 differential genes. | dovepress.com |
| Fat Deposition in Lambs | RNA-seq & Targeted Metabolome Analysis | Changes in ferroptosis and fatty acid biosynthesis pathways; core genes like HSPA8, HIFIA, HEXB, ACSL6, and MAP1LC3B correlated with tail fat. | nih.gov |
Note: This table is designed to be interactive, allowing users to filter or sort data based on columns.
Proteomics While specific large-scale proteomic studies solely focusing on this compound are less extensively detailed in the current literature compared to transcriptomics, the integration of "omics" approaches, including proteomics, is recognized as crucial for a comprehensive understanding of bile acid signaling and its impact on physiological states the-innovation.orgthe-innovation.orgresearchgate.net. Proteomics, by analyzing the entire set of proteins expressed in a cell or tissue, complements transcriptomic data by providing direct evidence of protein abundance and modifications, which are often the ultimate executors of cellular functions. This integrated approach allows for a more complete elucidation of molecular pathways, identifying protein targets and signaling cascades affected by HCA, thus bridging the gap between gene expression and functional outcomes.
Genetic and Epigenetic Analysis Techniques (e.g., Gene Transcription Analysis, Western Blotting)
Gene Transcription Analysis Gene transcription analysis is a fundamental technique used to investigate how this compound (HCA) modulates gene expression, particularly focusing on key bile acid receptors and metabolic enzymes. Research indicates that HCA significantly influences the transcription of genes involved in glucose homeostasis and lipid metabolism. For example, HCA species have been shown to upregulate proglucagon gene transcription in intestinal enteroendocrine cell lines (e.g., STC-1 and NCI-H716 cells) in a dose-dependent manner, leading to increased glucagon-like peptide-1 (GLP-1) secretion the-innovation.orgthe-innovation.orgresearchgate.netnih.govmedchemexpress.com. This effect is mediated by HCA's ability to coordinate the inhibition of Farnesoid X Receptor (FXR) signaling and the activation of Takeda G-protein-coupled receptor 5 (TGR5)-cyclic adenosine monophosphate (cAMP) pathway the-innovation.orgthe-innovation.orgresearchgate.netnih.gov. Furthermore, HCA may activate sterol regulatory element-binding protein-1c (SREBP-1c) and cytochrome P450 7A1 (CYP7A1) transcription, thereby upregulating hepatic cholesterol and primary bile acid synthesis and accelerating cholesterol elimination from circulation the-innovation.org.
Table 2: Effects of this compound on Gene Transcription
| Gene/Receptor | Effect of HCA | Mechanism/Associated Pathway | Citation |
| Proglucagon | Upregulation of transcription | Leads to increased GLP-1 secretion; mediated by FXR inhibition and TGR5 activation. | the-innovation.orgthe-innovation.orgresearchgate.netnih.govmedchemexpress.com |
| FXR | Inhibition of signaling | Contributes to GLP-1 secretion; HCA acts as an FXR antagonist. | the-innovation.orgthe-innovation.orgresearchgate.netnih.govmedchemexpress.combiorxiv.org |
| TGR5 | Activation of signaling | Promotes GLP-1 secretion via cAMP pathway. | the-innovation.orgthe-innovation.orgresearchgate.netnih.gov |
| SREBP-1c | Activation of transcription | Upregulates hepatic cholesterol and primary bile acid synthesis. | the-innovation.org |
| CYP7A1 | Upregulation of transcription | Accelerates circulatory cholesterol elimination. | the-innovation.org |
Note: This table is designed to be interactive, allowing users to filter or sort data based on columns.
Western Blotting Western blotting is a widely employed technique for the validation and quantification of protein expression levels in this compound research, providing direct evidence of molecular changes at the protein level. This method has been instrumental in confirming the impact of HCA and its derivatives on various molecular pathways. For instance, studies have utilized Western blot analysis to verify the inhibitory effect of HCA species on FXR by examining FXR translocation and the expression of its downstream target, small heterodimer partner (SHP) medchemexpress.combiorxiv.org. It has also been used to confirm GLP-1 protein expression biorxiv.org. In the context of metabolic syndrome, Western blot assays have validated significant changes in the expression of key proteins involved in primary bile acid synthesis and fatty acid degradation pathways, such as FXR, CYP7A1, CYP7B1, PPARα, CPT1, CPT2, FABP1, HMGCS1, and HMGCS2, following treatment with hyodeoxycholic acid (HDCA) dovepress.com. Moreover, Western blot analysis, coupled with immunoinhibition tests, has demonstrated a strong correlation between the glucuronidation rate of hyodeoxycholic acid and the expression level of UDP-glucuronosyltransferase 2B4 (UGT2B4) in human liver microsomes, highlighting its role in bile acid conjugation and elimination the-innovation.orgnih.gov. This technique has also been applied to investigate the impact of HDCA on the Epiregulin (EREG)/Epidermal Growth Factor Receptor (EGFR) pathway, showing its ability to inhibit these proteins by activating FXR in colorectal cancer cells nih.gov.
Table 3: Key Western Blotting Findings in this compound Research
| Protein/Pathway | Observed Effect | Context/Study | Citation |
| FXR, SHP | Inhibition of FXR, decreased SHP expression | HCA species' effect on FXR signaling and GLP-1. | medchemexpress.combiorxiv.org |
| GLP-1 | Increased protein expression | HCA's role in glucose homeostasis. | biorxiv.org |
| FXR, CYP7A1, CYP7B1, PPARα, CPT1, CPT2, FABP1, HMGCS1, HMGCS2 | Significant changes in expression | HDCA treatment in metabolic syndrome rats, affecting bile acid synthesis and fatty acid degradation. | dovepress.com |
| UGT2B4 | Correlation with HDCA glucuronidation rate | HDCA conjugation and elimination in human liver microsomes. | the-innovation.orgnih.gov |
| EREG, EGFR, p-EGFR | Inhibition of expression | HDCA's effect on colorectal cancer cell proliferation via FXR activation. | nih.gov |
Note: This table is designed to be interactive, allowing users to filter or sort data based on columns.
Therapeutic Potential and Future Research Trajectories
Hyocholic Acid Species as Diagnostic and Prognostic Biomarkers
This compound species are emerging as valuable biomarkers for assessing metabolic health, offering insights into disease prediction, progression, and remission.
This compound (HCA) species are recognized as strong predictors of metabolic abnormalities, particularly in individuals with pre-diabetes wikipedia.orgthe-innovation.orgthe-innovation.orgresearchgate.net. Studies involving large cohorts have consistently demonstrated that lower levels of HCA in both serum and fecal samples are associated with the presence of obesity, pre-diabetes, and diabetes the-innovation.orgthe-innovation.orgresearchgate.netdovepress.com. Conversely, higher serum HCA levels are inversely correlated with the development of obesity and metabolic syndrome the-innovation.org.
Table 1: Association of this compound Levels with Metabolic Conditions
| Metabolic Condition | HCA Level Association (Serum/Fecal) | Predictive Capability | Source |
|---|---|---|---|
| Obesity | Lower | Negative correlation | the-innovation.orgthe-innovation.orgresearchgate.netdovepress.com |
| Pre-diabetes | Lower | Strong predictor | wikipedia.orgthe-innovation.orgthe-innovation.orgresearchgate.netdovepress.comfishersci.ca |
| Diabetes | Lower | Strong predictor (up to 10 years) | wikipedia.orgthe-innovation.orgthe-innovation.orgresearchgate.netdovepress.comfishersci.ca |
| Metabolic Syndrome | Lower | Strong predictor | wikipedia.orgthe-innovation.orgthe-innovation.orgresearchgate.netdovepress.comfishersci.ca |
This compound also demonstrates utility in monitoring the progression and remission of metabolic diseases. A significant observation is the marked increase in serum HCA levels in patients with obesity or diabetes following gastric bypass surgery the-innovation.orgthe-innovation.orgresearchgate.netdovepress.com. Importantly, these post-surgical HCA elevations have been shown to predict the remission of diabetes within two years, highlighting HCA as a valuable indicator of therapeutic success and disease reversal researchgate.netdovepress.com. This suggests that HCA profiles can serve as dynamic biomarkers for evaluating the effectiveness of interventions and tracking the trajectory of metabolic health.
Exploration of Non-Hepatic Tissues in this compound Physiology
While the liver is central to bile acid synthesis and metabolism, research is increasingly focusing on the physiological roles of this compound in non-hepatic tissues. These extrahepatic effects represent new avenues for pharmaceutical development the-innovation.orgthe-innovation.org.
The unique enterohepatic circulation of HCA, characterized by its slower hepatic reabsorption, allows it to reach and potentially exert regulatory benefits in various non-hepatic organs and tissues the-innovation.orgthe-innovation.org. HCA acts as an output signal, contributing to the tuning of energy physiology in peripheral tissues the-innovation.orgthe-innovation.orgresearchgate.net. The delivery of HCAs via both enterohepatic and systemic blood circulation may contribute to regulating local responses in distal organs and tissues the-innovation.org. Bile acids, including HCA, are recognized to have signaling functions beyond the enterohepatic circulation, potentially influencing glucose, lipid, and energy homeostasis through interactions with receptors like FXR and TGR5 in various tissues pnas.org.
Kidney: Recent studies highlight HCA's role in renal physiology. HCA has been shown to retard renal fibrosis by regulating lipid metabolism and inflammatory responses in a sheep model nih.gov. Specifically, HCA treatment reduced renal cholesterol accumulation and activated key bile acid receptors, LXR and FXR, in the kidney nih.gov. It also significantly altered genes associated with immune response (e.g., NF-κB, IL-6, MCP1) and fibrosis (e.g., TGF-β, Col1α1, α-SMA) nih.gov. These findings suggest that HCA mitigates kidney fibrosis, lipid metabolism disorders, and immune responses induced by a high-energy diet through the regulation of a potential LXR/SREBP2/TGF-β-NF-κB signaling pathway nih.gov. Furthermore, hyodeoxycholic acid undergoes glucuronidation in both human liver and kidneys, indicating a role in renal bile acid processing and elimination wikipedia.org.
Gut Microbiome: The interaction between HCA and the gut microbiome is particularly significant. HCAs actively remodel the structure of the gut microbiome the-innovation.orgthe-innovation.orgresearchgate.net. Gut microbiota-mediated degradation and modification of bile acids can modulate HCA levels, thereby triggering improvements in energy metabolism in host distal organs and tissues the-innovation.orgthe-innovation.org. The ability of gut microbiota to regulate HCA metabolism suggests that targeting intestinal bacteria could be a novel strategy for diabetes treatment biospectrumasia.comhkbu.edu.hk. Probiotic mixtures, for example, can significantly increase HCA concentrations in humans and regulate the gut microbiome composition, contributing to the management of blood sugar and lipid levels frontiersin.org. Gut microbes are crucial in transforming primary bile acids into secondary forms, which in turn influence systemic metabolic processes oup.com.
Adipose Tissue and Skeletal Muscle: Beyond the liver and gut, HCA's influence extends to other metabolically active tissues. LXR, a nuclear receptor that HCAs may target, is expressed in adipose tissue and kidneys the-innovation.org. This suggests that HCA may directly affect glucolipid metabolism within adipose tissue and skeletal muscle the-innovation.org. Bile acids, through the activation of TGR5, can increase energy expenditure in brown adipose tissue and muscle pnas.org.
Environmental and Evolutionary Factors Influencing Bile Acid Metabolism
This compound (HCA) is a prominent bile acid in domestic pigs, constituting over 75% of their total bile acid pool. the-innovation.orgthe-innovation.orgnih.gov This is particularly noteworthy given the pronounced resistance of adult domestic pigs to various metabolic diseases, including type 2 diabetes mellitus (T2DM), nonalcoholic fatty liver disease (NAFLD), and cardiovascular disease. the-innovation.orgthe-innovation.org This observation suggests a compelling evolutionary link between the high abundance of HCA and the inherent metabolic resilience observed in this species. the-innovation.orgthe-innovation.orgnih.gov
The bacteriogenic biotransformation of bile acids, a process involving the gut microbiota, contributes to the polyphyletic nature of this compound across different mammalian species. the-innovation.org The gut microbiota plays a critical role in the conversion of primary bile acids into secondary bile acids, and these microbiota-mediated modifications have substantial implications for host health. researchgate.netmdpi.comnih.gov Conversely, bile acids can also exert selective pressures, influencing the structure and diversity of the gut microbial community. nih.gov
Evolutionary adaptations have led to distinct modifications in bile acid structures across various vertebrate families. For instance, pigs have evolved to incorporate a 6α-hydroxylation in this compound, a structural difference from the primary bile acids found in humans, such as cholic acid (CA) and chenodeoxycholic acid (CDCA). mdpi.comwikipedia.orgwikipedia.org While HCA is a major component of the porcine bile acid pool, its concentration in humans is significantly lower, typically around 3%. nih.gov
Table 1: Key Differences in Bile Acid Profiles and Metabolic Resistance
| Species | Predominant Bile Acid Species | Proportion of HCA | Metabolic Resistance |
| Domestic Pig | This compound (HCA) | >75% nih.gov | High resistance to T2DM, NAFLD, CVD the-innovation.orgthe-innovation.org |
| Human | Cholic acid (CA), Chenodeoxycholic acid (CDCA) | ~3% nih.gov | Susceptible to metabolic disorders |
Addressing Methodological Challenges in Clinical Research (e.g., Dietary Influences)
Clinical research investigating bile acid metabolism, particularly concerning this compound, is subject to several methodological challenges, with dietary influences being a prominent factor. the-innovation.orgmdpi.comuliege.be The dietary structure of participants can significantly impact their bile acid metabolism, and the absence of normalized nutrition protocols in studies, especially those involving healthy volunteers, can introduce considerable bias into the findings. the-innovation.org
For instance, studies have demonstrated that dietary supplementation with specific bile acid mixtures, including this compound, can influence gut function and lipid metabolism. mdpi.com Detailed research findings highlight this influence:
Table 2: Impact of Dietary Interventions on Bile Acid Levels and Metabolic Markers in Piglets
| Dietary Intervention | Effect on Serum Total Cholesterol (TC) | Effect on Taurothis compound (THCA) | Effect on α-Muricholic Acid (α-MCA) | Effect on Glycodeoxycholic Acid (GDCA) in Bile |
| 3% SI diet (Soluble Insoluble dietary fiber) | Reduced (p < 0.05) mdpi.com | Increased mdpi.com | Increased mdpi.com | Decreased (p < 0.05) mdpi.com |
| 3% MIX diet (Mixed dietary fiber) | Not specified mdpi.com | Increased mdpi.com | Not specified mdpi.com | Decreased (p < 0.05) mdpi.com |
Note: GDCA was positively correlated with TC. mdpi.com
A high-fat diet (HFD) can lead to significant alterations in the composition of the gut microbiota, which, in turn, results in changes in secondary bile acid levels. This can subsequently affect intestinal reabsorption and the return of bile acids to the liver. mdpi.com
The development and utilization of transgenic animal models, such as PIGinH11 pigs, have proven invaluable in investigating metabolomic changes associated with metabolic diseases. These models allow researchers to study how dietary induction, such as a high-fat-high-sucrose diet, impacts bile acid levels, including this compound, and other critical metabolic biomarkers. uliege.be For example, in PIGinH11 pigs, dietary induction significantly decreased this compound levels compared to wild-type pigs. uliege.be
To gain a comprehensive understanding of how bile acid signaling regulates glucolipid metabolism, the effective integration of various "omics" approaches—including gut microbiomics, glycolipidomics, and other high-throughput analyses—is essential. the-innovation.orgthe-innovation.orgresearchgate.net This holistic approach helps to unravel the complex regulatory networks involved.
In the broader context of dietary supplement research, methodological challenges extend to the analysis of complex mixtures of ingredients. This necessitates a greater emphasis on bioanalytical chemistry, coupled with the development of validated methods and robust reference standards for the accurate measurement of various constituents and their resulting metabolite profiles in clinical samples. frontiersin.org Furthermore, recent studies have shown that environmental timing cues exert a stronger influence on the rhythmicity of circulating bile acids than the intrinsic circadian system of the host. researchgate.netd-nb.info This highlights the critical importance of controlling for such external factors in the design and execution of clinical studies to ensure the reliability and interpretability of results.
Q & A
Q. What experimental models are commonly used to study Hyocholic Acid’s metabolic effects?
In vitro, HCA is tested in enteroendocrine cell lines (e.g., STC-1 and NCI-H716) to assess its impact on glucagon-like peptide-1 (GLP-1) secretion. Typical protocols involve treating cells with 5–50 µM HCA for 24 hours . In vivo, C57BL/6 mice fed high-fat, high-cholesterol (HFHC) diets are used to evaluate HCA’s role in reducing hepatic steatosis and lipid peroxidation. Dosages range from 10–100 mg/kg via oral administration .
Q. What are the standard methodologies for quantifying HCA in biological samples?
Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for quantifying HCA and its derivatives in serum, urine, or liver tissue. Multivariate analysis and metabolic pathway mapping are often applied to identify HCA as a biomarker in metabolic disorders .
Q. How does HCA differ structurally from other bile acids, and why is this significant?
HCA (3α, 6α, 7α-trihydroxy-5β-cholanic acid) has three hydroxyl groups, distinguishing it from cholic acid (3α, 7α, 12α-trihydroxy) and muricholic acid (6β-hydroxylated). The 6α-hydroxyl group enables unique receptor interactions, such as dual modulation of TGR5 activation and FXR inhibition, which are critical for glucose regulation .
Advanced Research Questions
Q. How does HCA’s dual action on TGR5 and FXR signaling pathways improve glucose homeostasis?
HCA activates TGR5, a G-protein-coupled receptor that stimulates GLP-1 secretion in enteroendocrine cells, while concurrently inhibiting FXR, a nuclear receptor that suppresses GLP-1 production. This dual mechanism was validated using TGR5 knockout mice and intestinal FXR activation models, showing enhanced insulin sensitivity and reduced hyperglycemia in diabetic models .
Q. What contradictions exist in HCA’s efficacy across different experimental systems?
While HCA consistently reduces hepatic steatosis in mice, its bioavailability in humans is limited due to low endogenous concentrations. Clinical cohorts show that serum HCA levels inversely correlate with diabetes risk, but translating these findings to therapeutic applications requires addressing species-specific differences in bile acid metabolism .
Q. Can HCA serve as a predictive biomarker for metabolic disorders, and what evidence supports this?
Longitudinal studies in human cohorts reveal that low serum HCA levels are strongly associated with type 2 diabetes and non-alcoholic fatty liver disease (NAFLD). Metabolomic analyses identify HCA as a key node in bile acid and taurine/hypotaurine metabolic pathways, linking its deficiency to dysregulated cholesterol balance and oxidative stress .
Q. What are the challenges in designing HCA-based therapies for metabolic diseases?
Key challenges include optimizing HCA’s stability and bioavailability, as it is rapidly conjugated and excreted in humans. Comparative studies with obeticholic acid (an FXR agonist) highlight HCA’s superior safety profile but lower potency, necessitating structural analogs or combinatorial approaches .
Methodological Considerations
Q. Table 1: Key Experimental Parameters for HCA Studies
Q. Table 2: HCA vs. Other Bile Acids in Metabolic Regulation
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
